[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a chiral acetic acid derivative featuring a methyl-substituted pyrrolidine ring and a tertiary amine linkage. Its molecular formula is C₉H₁₇N₂O₂ (calculated), with stereochemical specificity at the pyrrolidine C3 position (R-configuration). The compound’s structure combines a rigid pyrrolidine scaffold with a polar acetic acid moiety, making it suitable for applications in medicinal chemistry, particularly in targeting chiral environments such as enzyme active sites or receptors.
Properties
IUPAC Name |
2-[methyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURLGNVDSYFFF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Pyrrolidine Ring Formation
The pyrrolidine ring serves as the foundational scaffold for this compound. A widely employed method involves the cyclization of mesylated precursors to enforce ring closure while preserving optical activity. For instance, optically active butyl-1,2,4-trimesylate undergoes nucleophilic substitution with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C, yielding pyrrolidine derivatives with high enantiomeric excess . This method capitalizes on the mesyl group’s leaving ability to facilitate intramolecular cyclization, as demonstrated in the synthesis of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate .
Key modifications include the use of allyl haloformate to replace the benzyl protecting group with an allyloxycarbonyl moiety, enhancing subsequent functionalization . Such protecting group strategies are critical for introducing the methyl group at the pyrrolidine nitrogen. Reductive amination of pyrrolidin-3-one with methylamine under hydrogenation conditions (e.g., Pd/C or Raney Ni) provides direct access to 1-methyl-pyrrolidine-3-amine, though stereochemical control remains a challenge .
Stereochemical Control and Resolution Techniques
Achieving the (R)-configuration at the 3-position necessitates enantioselective synthesis or resolution. Chiral chromatography has been employed in analogous syntheses, such as the separation of brivaracetam enantiomers using cellulose-based chiral stationary phases . For [Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, enzymatic resolution offers a scalable alternative. Alcohol dehydrogenases (ADHs) from Bacillus subtilis have demonstrated efficacy in resolving diastereomeric mixtures of 4-propyldihydrofuran-2(3H)-one, achieving >98% enantiomeric excess .
Alternatively, diastereomeric salt formation with chiral acids (e.g., D-(+)-di-p-toluoyl-tartaric acid) enables the isolation of the desired (R)-enantiomer. This approach mirrors the resolution of tert-butyl-3-((((S)-1-cyanopropyl)-amino)methyl)hexanoate using dibenzoyl tartaric acid .
Optimization of Reaction Conditions
Pressure and temperature significantly impact yield and stereoselectivity. Autoclave reactions at 5×10⁶–8×10⁶ Pa and 100–150°C enhance the kinetics of amine incorporation into the pyrrolidine framework . Solvent selection also plays a role: polar aprotic solvents like dimethoxyethane improve solubility of intermediates, while hydrocarbons (e.g., heptane) minimize side reactions during protection/deprotection steps .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring and an amino acetic acid moiety , which contribute to its distinct pharmacological properties. Its structural uniqueness allows for interactions with biological macromolecules, making it a candidate for therapeutic applications.
Medicinal Chemistry Applications
1. Neuroprotective Effects
Research indicates that Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neurotransmitter systems could provide insights into new treatment strategies for conditions such as Alzheimer's disease and Parkinson's disease.
2. Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its structural features that allow for modifications aimed at enhancing potency and selectivity. For instance, structure-activity relationship (SAR) studies have demonstrated how variations in substituents can significantly impact the biological activity of related compounds .
1. Interaction Studies
Understanding how Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid interacts with various biological targets is essential for elucidating its mechanism of action. Interaction studies often utilize techniques such as molecular docking and high-throughput screening to assess binding affinities with receptors or enzymes involved in disease pathways .
2. Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the potential advantages of Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid in terms of efficacy and safety profiles. For example:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| L-Tyrosine | Aromatic amino acid with hydroxyl group | Precursor for neurotransmitters |
| L-Tryptophan | Indole-based amino acid | Precursor for serotonin |
| N-Methyl-D-Aspartate | Amino acid derivative with excitatory neurotransmitter role | Involved in synaptic plasticity |
| Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid | Contains a pyrrolidine ring and amino acetic acid moiety | Potential neuroprotective effects |
This table illustrates how the unique combination of functional groups in Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may confer distinct pharmacological properties compared to other amino acids and derivatives .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
1. Neuropharmacological Studies
In vitro studies have shown that Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can enhance neuronal survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent .
2. Antimicrobial Activity
Emerging research indicates that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Mechanism of Action
The mechanism of action of [Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares [Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid with key analogs from the literature:
Key Differences and Implications
Substituent Effects: Methyl vs. However, acetyl groups (e.g., in ) may enhance metabolic stability by resisting oxidative degradation . Pyrrolidine vs. Piperidine: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in alters ring puckering and hydrogen-bonding capacity, impacting target binding .
Stereochemistry: The R-configuration in the target compound and analogs (e.g., ) is critical for enantioselective interactions. For example, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid mimics D-alanine, suggesting the target compound could interact with amino acid transporters or enzymes .
Physicochemical Properties :
- Lipophilicity : The cyclopropyl group in and benzyloxycarbonyl in increase logP values, enhancing membrane permeability but risking solubility limitations.
- Polarity : The pyridine ring in introduces strong polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .
Synthetic and Analytical Considerations :
Biological Activity
Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can be classified as a piperidine derivative. Its molecular formula is C9H18N2O2, and it features a pyrrolidine ring that contributes to its biological activity. The compound has been synthesized using various methods, including Suzuki–Miyaura coupling, which enhances its yield and purity for research applications .
Biological Activities
The compound exhibits several notable biological activities:
-
Antioxidant Properties:
- Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property may contribute to its protective effects against various diseases linked to oxidative damage .
-
Antimicrobial Activity:
- Research indicates that this compound has significant antibacterial properties. It has been tested against various strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Antitumor Effects:
The mechanism through which methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid exerts its biological effects involves interactions with specific molecular targets:
- Receptor Modulation: The compound may act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways, enhancing or inhibiting their activity based on the context .
- Enzyme Interaction: It is believed to interact with enzymes that play critical roles in metabolic pathways, potentially altering the biochemical landscape within cells.
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid highlighted its effectiveness against various bacterial strains. The following table summarizes the MIC values observed:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
This data suggests that the compound could be developed further as an antibacterial agent.
Antitumor Activity Assessment
In another study focused on antitumor activity, methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid was administered to mice bearing xenograft tumors derived from human cancer cells. The results indicated a significant reduction in tumor size after treatment over several weeks.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
This evidence supports the potential application of this compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, and how can chiral purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine derivatives. For enantiomeric control, start with (R)-1-methyl-pyrrolidin-3-amine as a chiral precursor. Coupling with methylamino-acetic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) ensures retention of stereochemistry. Boc-protected intermediates (e.g., (R)-(1-Boc-pyrrolidin-3-yl)-acetic acid) can aid in preventing racemization during reactions . Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for signals at δ 2.8–3.2 ppm (pyrrolidine N-CH3 and N-CH2), δ 1.5–2.2 ppm (pyrrolidine ring protons), and δ 3.6–4.0 ppm (acetic acid CH2).
- ¹³C NMR : Carboxylic acid carbonyl (δ ~170–175 ppm), pyrrolidine quaternary carbons (δ ~50–60 ppm).
- IR : Stretching bands at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H, if present).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., calculated for C9H16N2O2: 184.12 g/mol).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and tertiary amine groups. Stability tests should include:
- pH-dependent stability : Use buffered solutions (pH 1–12) and monitor degradation via HPLC over 24–72 hours.
- Thermal stability : Perform thermogravimetric analysis (TGA) or store at 4°C, 25°C, and 40°C for 1–4 weeks, assessing purity changes .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved, particularly when scaling up from milligram to gram quantities?
- Methodological Answer : Contradictions often arise from inefficient mixing or heat transfer in larger batches. Optimize via:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Scale-up protocols : Maintain consistent stirring rates (≥500 rpm) and control exothermic reactions with jacketed reactors. Compare yields at different scales using Design of Experiments (DoE) to identify critical parameters .
Q. What strategies mitigate enantiomeric impurities during catalytic asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Use (R)-BINAP or Josiphos ligands in transition-metal-catalyzed reactions to enhance stereoselectivity.
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) .
Q. How does the compound’s conformation (pyrrolidine ring puckering) influence its reactivity in downstream applications?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze chair vs. twist-boat conformations.
- X-ray crystallography : Resolve crystal structures to correlate conformation with reactivity (e.g., nucleophilic attack at the acetic acid moiety) .
- Kinetic studies : Compare reaction rates of different conformers using variable-temperature NMR.
Q. What analytical approaches distinguish between degradation products and synthetic byproducts?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry to identify degradation fragments (e.g., loss of CO2 from the acetic acid group).
- Stability-indicating assays : Validate HPLC methods under forced degradation conditions (e.g., oxidative stress with H2O2, photolysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa values for the carboxylic acid group?
- Methodological Answer :
- Potentiometric titration : Conduct titrations in varying ionic strengths (0.1–1.0 M KCl) to account for activity coefficients.
- Computational validation : Compare experimental pKa with predictions using software like MarvinSketch or ACD/Labs.
- Literature cross-check : Ensure measurements were performed under consistent conditions (temperature, solvent composition) .
Experimental Design Considerations
Q. What safety protocols are essential when handling this compound, given its structural similarity to bioactive pyrrolidine derivatives?
- Methodological Answer :
- Hazard assessment : Refer to SDS of structurally similar compounds (e.g., pyridine-3-acetic acid) for toxicity thresholds .
- Engineering controls : Use fume hoods for synthesis and glove boxes for sensitive manipulations.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Conduct acute toxicity assays (e.g., zebrafish embryo model) if biological activity is suspected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
